molecular formula C23H22N4O5 B1676927 Namitecan CAS No. 372105-27-6

Namitecan

Cat. No.: B1676927
CAS No.: 372105-27-6
M. Wt: 434.4 g/mol
InChI Key: IBTISPLPBBHVSU-TYSFLOMESA-N
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Description

Namitecan is a novel hydrophilic camptothecin derivative, known for its potent anti-cancer properties. It has been primarily investigated for its efficacy in treating solid tumors. This compound interacts with the topoisomerase I-DNA complex, resulting in S-phase specific cytotoxicity .

Preparation Methods

Namitecan is synthesized through a series of chemical reactions involving the modification of the camptothecin structure. The synthetic route includes the introduction of hydrophilic substituents at the 7-position of the camptothecin molecule. The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Namitecan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions at the 7-position of the camptothecin structure are common. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Namitecan has a wide range of scientific research applications:

Mechanism of Action

Namitecan exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relaxing DNA supercoiling during replication and transcription. This compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This results in the inhibition of DNA replication and ultimately induces cell death .

Comparison with Similar Compounds

Namitecan is compared with other camptothecin derivatives such as topotecan and irinotecan. While all three compounds inhibit topoisomerase I, this compound has unique features:

This compound’s unique properties make it a promising candidate for further development in cancer therapy.

Properties

CAS No.

372105-27-6

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

(19S)-10-[(Z)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10-/t23-/m0/s1

InChI Key

IBTISPLPBBHVSU-TYSFLOMESA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OCCN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O

Appearance

Solid powder

Key on ui other cas no.

372105-27-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

namitecan
ST 1968
ST-1968
ST1968

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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